

JNJ-28312141: A Comparative Analysis of its Cross-Reactivity with Other Tyrosine Kinases

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Compound of Interest		
Compound Name:	JNJ-28312141	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the tyrosine kinase inhibitor **JNJ-28312141**'s cross-reactivity profile against a broad panel of other tyrosine kinases. The information is compiled from preclinical data to offer an objective overview of its selectivity and potential off-target effects, supported by experimental data and methodologies.

Introduction

JNJ-28312141 is a potent, orally active inhibitor primarily targeting Colony-Stimulating Factor-1 Receptor (CSF-1R) and FMS-like Tyrosine Kinase 3 (FLT3).[1] These kinases are crucial in pathways regulating the survival, proliferation, and differentiation of hematopoietic cells, making them attractive targets in oncology. CSF-1R is vital for the function of macrophages and osteoclasts, while FLT3 mutations are prevalent in acute myeloid leukemia (AML). Understanding the selectivity profile of JNJ-28312141 is critical for predicting its therapeutic efficacy and potential side effects.

Kinase Inhibition Profile of JNJ-28312141

JNJ-28312141 was evaluated for its inhibitory activity against a panel of 115 different kinases. The results demonstrate a narrow kinase selectivity profile, with potent inhibition of its primary targets and a limited number of other kinases.[1]

High-Potency Off-Target Kinases



Besides its primary targets, CSF-1R and FLT3, **JNJ-28312141** demonstrated significant inhibitory activity (IC50 < 100 nM) against a small subset of other tyrosine kinases.[1] The IC50 values for the most potently inhibited kinases are summarized in the table below.

Kinase Target	IC50 (μM)	
CSF-1R	0.00069	
KIT	0.005	
AXL	0.012	
TRKA	0.015	
FLT3	0.030	
LCK	0.088	
Data sourced from Manthey et al., Mol Cancer Ther 2009;8(11):3151–61.[1]		

Kinases with No Significant Inhibition

Out of the 115 kinases tested, 98 were not inhibited by 50% at a concentration of 1 μ mol/L, indicating a high degree of selectivity for **JNJ-28312141**.[1]

Experimental Protocols

The cross-reactivity profile of **JNJ-28312141** was determined using a well-established in vitro kinase assay platform.

In Vitro Kinase Inhibition Assay (Invitrogen SelectScreen™ Kinase Profiling Service)

The inhibitory activity of **JNJ-28312141** against a panel of 115 kinases was assessed using the Invitrogen SelectScreen[™] Kinase Profiling Service, which employs a fluorescence resonance energy transfer (FRET) or LanthaScreen[™] Eu Kinase Binding assay format. The general protocol for this service is as follows:

Reagents and Materials:



- Recombinant human kinases.
- Specific peptide substrates for each kinase.
- ATP (Adenosine triphosphate).
- JNJ-28312141 (test compound).
- Assay buffer.
- Detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ tracer).
- Assay Procedure:
 - Kinase reactions are prepared in a 384-well plate format.
 - The test compound (JNJ-28312141) is serially diluted and added to the wells.
 - The kinase and its specific peptide substrate are mixed in the assay buffer.
 - The reaction is initiated by the addition of ATP at a concentration near its Km for each specific kinase.
 - The reaction mixture is incubated at room temperature for a specified period (typically 60 minutes) to allow for substrate phosphorylation.

Detection:

- For the LanthaScreen™ Eu Kinase Binding Assay, a Eu-labeled anti-tag antibody and an Alexa Fluor™ tracer that binds to the kinase are added.
- The binding of the tracer and antibody to the kinase results in a high FRET signal.
- Displacement of the tracer by the inhibitor leads to a loss of FRET.
- Data Analysis:
 - The FRET signal is measured using a fluorescence plate reader.



- The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.
- IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., XLfit).

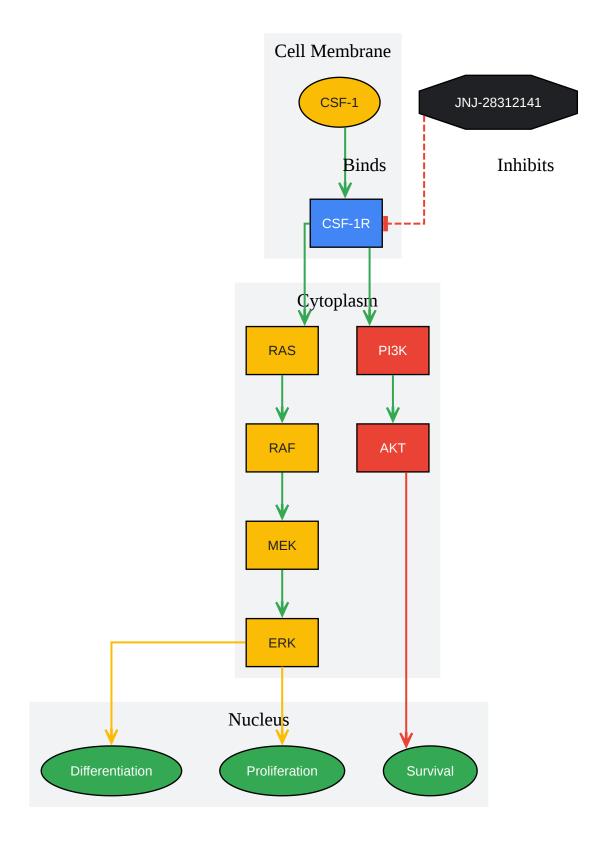
Signaling Pathways

The primary targets of **JNJ-28312141**, CSF-1R and FLT3, are key components of critical signaling pathways involved in cell growth, survival, and differentiation.

CSF-1R Signaling Pathway

Binding of CSF-1 to its receptor, CSF-1R, leads to receptor dimerization and autophosphorylation of tyrosine residues. This activation triggers downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for the survival and proliferation of macrophages and osteoclasts.





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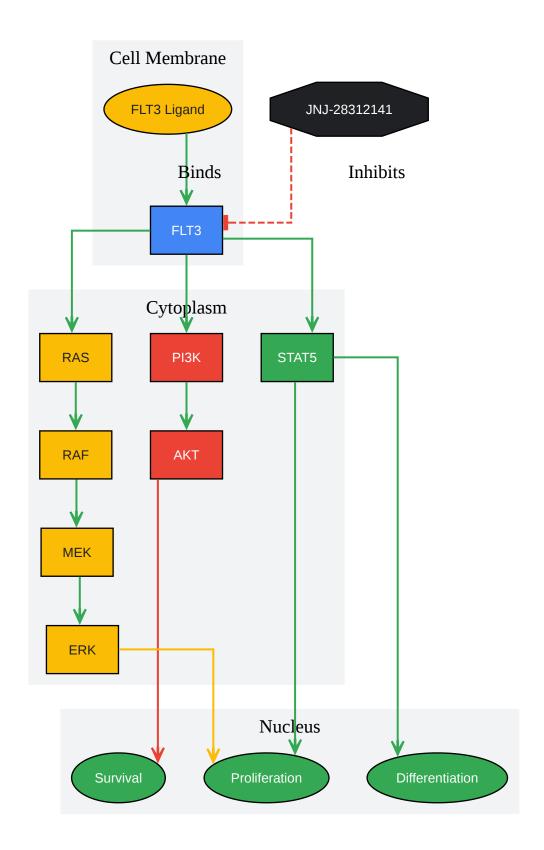
CSF-1R Signaling Pathway Inhibition



FLT3 Signaling Pathway

FLT3 is a receptor tyrosine kinase that plays a pivotal role in normal hematopoiesis. Upon activation by its ligand, FLT3 dimerizes and autophosphorylates, leading to the activation of several downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are critical for the proliferation, survival, and differentiation of hematopoietic progenitor cells.





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FLT3 Signaling Pathway Inhibition



Conclusion

JNJ-28312141 is a highly selective inhibitor of CSF-1R and FLT3 with a narrow cross-reactivity profile against a large panel of other tyrosine kinases. Its potent activity against its primary targets and limited off-target effects make it a promising candidate for targeted cancer therapy. The detailed understanding of its selectivity and the signaling pathways it modulates is crucial for its continued development and clinical application. Researchers and drug development professionals should consider this selectivity profile when designing future studies and clinical trials.

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References

- 1. aacrjournals.org [aacrjournals.org]
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